Bemcentinib, also known as R428 or BGB324, is a first-in-class, orally bioavailable small-molecule inhibitor targeting the AXL receptor tyrosine kinase with an IC50 of 14 nM. As a member of the TAM (Tyro3, AXL, Mer) family, AXL is a critical driver of epithelial-mesenchymal transition (EMT), immune evasion, and acquired drug resistance in various malignancies. From a procurement standpoint, bemcentinib is prioritized for its exceptional kinome selectivity, exhibiting greater than 100-fold selectivity for AXL over other kinases such as ABL, and over 50-fold selectivity against closely related TAM family members MER and TYRO3. Its robust solubility in DMSO (up to 25 mg/mL) and established oral pharmacokinetic profile make it a highly processable and reproducible tool compound for both in vitro phenotypic assays and in vivo xenograft models requiring sustained AXL blockade without the confounding off-target effects typical of broader multi-kinase inhibitors [1].
Substituting bemcentinib with generic multi-kinase inhibitors (such as cabozantinib or crizotinib) frequently compromises experimental integrity in target validation and mechanistic studies. While multi-kinase agents may exhibit low-nanomolar affinity for AXL, their concurrent, often more potent, inhibition of VEGFR2, MET, or RET introduces profound phenotypic confounding, particularly in assays measuring angiogenesis, cell migration, or immune modulation. Furthermore, less selective TAM inhibitors fail to distinguish between AXL and MER/TYRO3, muddying the interpretation of macrophage polarization and TLR suppression pathways. Procurement of bemcentinib is therefore essential when the research objective strictly requires isolating AXL-dependent signaling (e.g., GAS6-AXL axis) from generalized kinase suppression, ensuring high-fidelity data in drug-resistance and EMT modeling [1].
Bemcentinib demonstrates a highly focused inhibitory profile, achieving an AXL IC50 of 14 nM while maintaining >50-fold selectivity over MER and TYRO3, and >100-fold selectivity over ABL, EGFR, and HER2. In contrast, the multi-kinase inhibitor cabozantinib, often used as a baseline comparator, inhibits AXL (IC50 = 7 nM) but exhibits extreme off-target potency against VEGFR2 (IC50 = 0.035 nM) and MET (IC50 = 1.3 nM) . This lack of selectivity in cabozantinib severely confounds AXL-specific phenotypic readouts.
| Evidence Dimension | Kinase IC50 Selectivity Profile |
| Target Compound Data | Bemcentinib: AXL IC50 = 14 nM; >100-fold selective vs EGFR/VEGFR. |
| Comparator Or Baseline | Cabozantinib: AXL IC50 = 7 nM; VEGFR2 IC50 = 0.035 nM (200x more potent against off-target). |
| Quantified Difference | Bemcentinib provides >100-fold on-target selectivity, whereas cabozantinib is 200-fold more selective for an off-target (VEGFR2) than for AXL. |
| Conditions | In vitro kinase activity profiling assays. |
Procurement of bemcentinib is mandatory for researchers who must isolate AXL-driven mechanisms without triggering anti-angiogenic or MET-related confounding variables.
For translational research, the processability of a compound into stable oral formulations is critical. Bemcentinib exhibits high solubility in anhydrous DMSO (≥25 mg/mL, ~39.47 mM) with gentle warming, allowing for the preparation of highly concentrated stock solutions. When formulated in standard vehicles (e.g., 5% DMSO in corn oil), oral administration of bemcentinib at 75 mg/kg yields a prolonged plasma half-life of 13 hours in murine models, ensuring sustained target engagement [1]. This robust PK profile contrasts with many early-stage kinase probes that require continuous intravenous infusion or suffer from rapid clearance.
| Evidence Dimension | Plasma half-life and formulation stability |
| Target Compound Data | Bemcentinib: 13-hour half-life at 75 mg/kg p.o.; stable in DMSO/corn oil mixtures. |
| Comparator Or Baseline | Standard hydrophilic or poorly bioavailable kinase probes: Require IV dosing or exhibit <2 hour half-lives. |
| Quantified Difference | Bemcentinib's extended 13-hour half-life allows for convenient once- or twice-daily oral dosing regimens. |
| Conditions | Pharmacokinetic profiling in female BALB/c mice via oral gavage. |
Reduces animal handling stress and simplifies dosing logistics in long-term in vivo efficacy and metastasis models.
In primary patient-derived xenograft (PDX) cultures of fusion-positive rhabdomyosarcoma (FP-RMS), pharmacological blockade of AXL is utilized to augment the efficacy of chemotherapeutics like vincristine. Bemcentinib demonstrates superior potency in reducing RMS viability with an IC50 of 1.2 μM. When compared head-to-head, cabozantinib and NPS-1034 achieved IC50 values of 27 μM and 23 μM, respectively [1].
| Evidence Dimension | Cytotoxicity (IC50) in FP-RMS primary PDX cultures |
| Target Compound Data | Bemcentinib IC50 = 1.2 ± 0.1 μM |
| Comparator Or Baseline | Cabozantinib IC50 = 27 ± 9 μM; NPS-1034 IC50 = 23 ± 14 μM |
| Quantified Difference | Bemcentinib is over 22-fold more potent than cabozantinib in this primary resistant cell model. |
| Conditions | Viability assays in RMS primary PDX cultures (e.g., IC-pPDX-104) treated with AXL inhibitors. |
For laboratories modeling chemotherapy resistance, bemcentinib offers a significantly wider therapeutic window and higher potency for combination therapy screening.
Because bemcentinib lacks the VEGFR2 and MET off-target activity seen in multi-kinase inhibitors like cabozantinib, it is the optimal procurement choice for isolating the specific role of the GAS6-AXL signaling axis in driving EMT, tumor invasion, and metastasis in breast and lung cancer models [1].
Leveraging its superior potency (IC50 ~1.2 μM) in primary resistant cultures compared to generic alternatives, bemcentinib is highly recommended for combination therapy trials in patient-derived xenograft (PDX) models of drug-resistant malignancies, such as fusion-positive rhabdomyosarcoma or EGFR-mutant NSCLC [2].
Bemcentinib's high selectivity against AXL over MER and TYRO3 makes it uniquely suited for dissecting the distinct roles of TAM family receptors in innate immune suppression, specifically allowing researchers to block AXL-mediated TLR suppression on antigen-presenting cells without globally impairing MER-dependent macrophage functions[3].